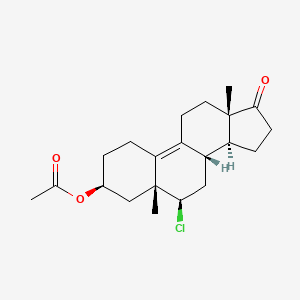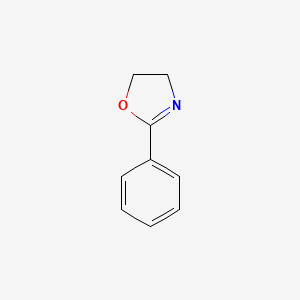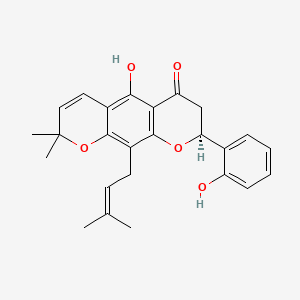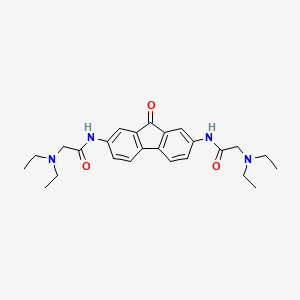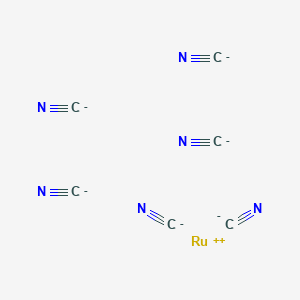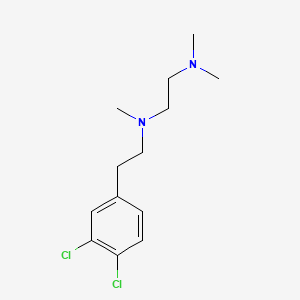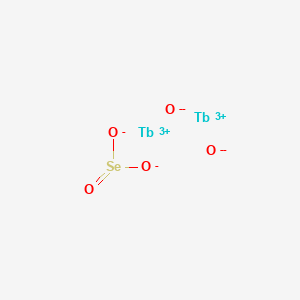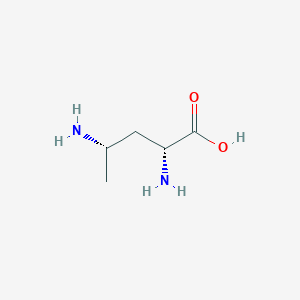
(2R,4S)-2,4-diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.
科学的研究の応用
Stereoselective Synthesis
The stereoselective synthesis of unusual basic amino acids, including (2R,4S)-2,4-diaminopentanoic acid, was achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for the synthesis of basic amino acids like ornithine and 2,4-diaminopentanoic acid, which have applications in various biochemical processes (Park et al., 1989).
Novel Amino Acid Identification
2,4-Diamino-3-methylbutanoic acid, closely related to 2,4-diaminopentanoic acid, has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. Such discoveries are crucial for understanding the complex biochemistry of plant-microbe interactions (Shaw et al., 1981).
Enzyme Characterization
The enzyme 2,4-diaminopentanoate dehydrogenase, involved in oxidative ornithine degradation, catalyzes the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate. This enzyme's characterization from Fervidobacterium nodosum Rt17-B1 provides insights into its role in amino acid metabolism (Fukuyama et al., 2014).
Ornithine Metabolism
Research on Clostridium sticklandii has revealed that this bacterium converts ornithine to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. Understanding this process is crucial for comprehending bacterial amino acid metabolism (Tsuda & Friedmann, 1970).
特性
製品名 |
(2R,4S)-2,4-diaminopentanoic acid |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC名 |
(2R,4S)-2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChIキー |
PCEJMSIIDXUDSN-IUYQGCFVSA-N |
異性体SMILES |
C[C@@H](C[C@H](C(=O)O)N)N |
正規SMILES |
CC(CC(C(=O)O)N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



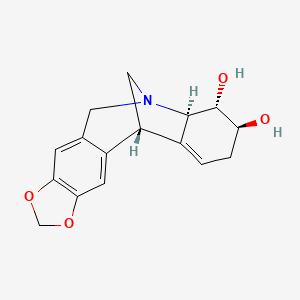
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)
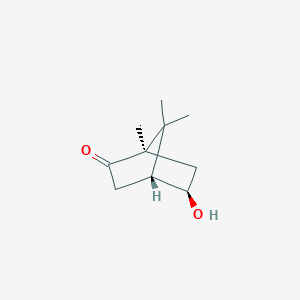

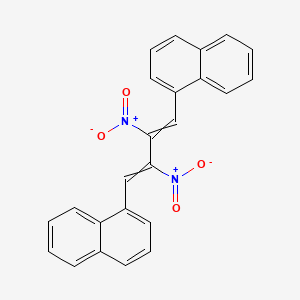

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
